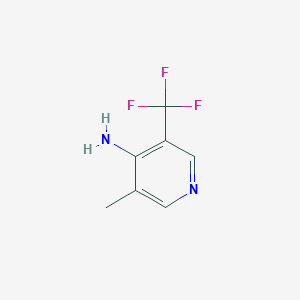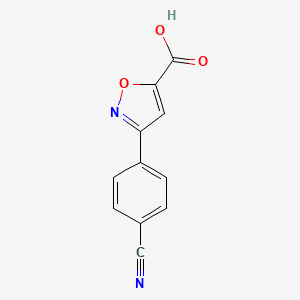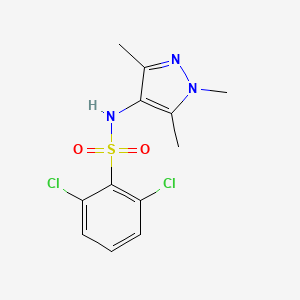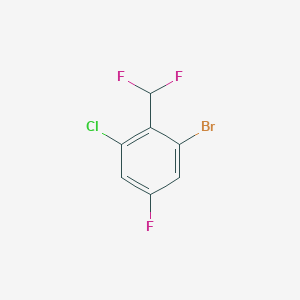
Methyl1-amino-3-benzylcyclobutane-1-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl1-amino-3-benzylcyclobutane-1-carboxylatehydrochloride is a synthetic organic compound with a complex structure. It is characterized by the presence of a cyclobutane ring substituted with an amino group, a benzyl group, and a carboxylate ester. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl1-amino-3-benzylcyclobutane-1-carboxylatehydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a cycloaddition reaction involving suitable precursors.
Introduction of the Amino Group: The amino group can be introduced via amination reactions using reagents like ammonia or amines.
Benzylation: The benzyl group is introduced through a benzylation reaction using benzyl halides.
Esterification: The carboxylate ester is formed through an esterification reaction involving carboxylic acids and alcohols.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl1-amino-3-benzylcyclobutane-1-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
Methyl1-amino-3-benzylcyclobutane-1-carboxylatehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl1-amino-3-benzylcyclobutane-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-aminocyclobutanecarboxylate hydrochloride
- Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate hydrochloride
Uniqueness
Methyl1-amino-3-benzylcyclobutane-1-carboxylatehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a benzyl group on the cyclobutane ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
2803863-92-3 |
|---|---|
Molecular Formula |
C13H18ClNO2 |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
methyl 1-amino-3-benzylcyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-12(15)13(14)8-11(9-13)7-10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3;1H |
InChI Key |
MFUOUJWPFFVQBE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1)CC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



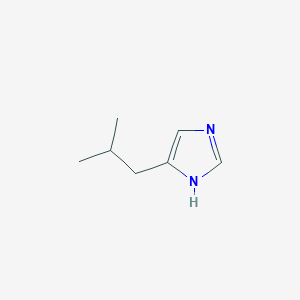

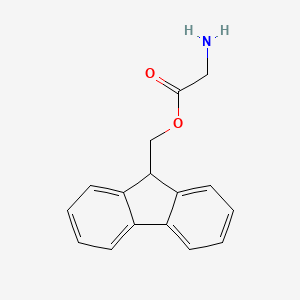
![(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13567260.png)
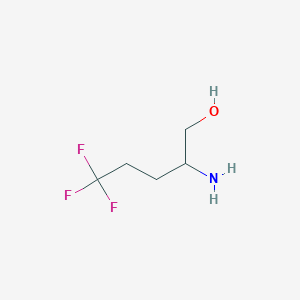

![2-[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13567285.png)

